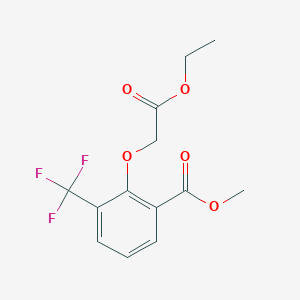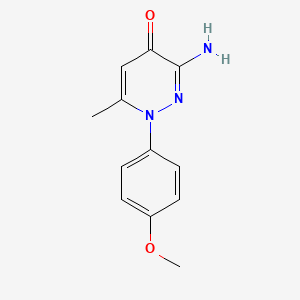
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring substituted with a fluoro group and a triazole ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common approach is the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The fluoro group may enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine: This compound is unique due to the presence of both a fluoro group and a triazole ring.
4-Fluoropiperidine: Lacks the triazole ring, which may reduce its biological activity.
4-Methyl-1,2,4-triazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
Uniqueness
The combination of the fluoro group and the triazole ring in 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine enhances its potential biological activities and stability, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H15Cl2FN4 |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
4-fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13FN4.2ClH/c1-13-6-11-12-7(13)8(9)2-4-10-5-3-8;;/h6,10H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
SGNIDCDDWMDHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C2(CCNCC2)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


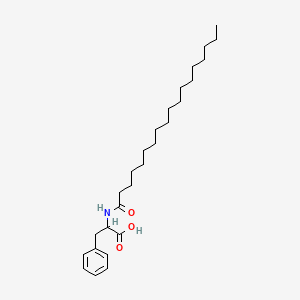
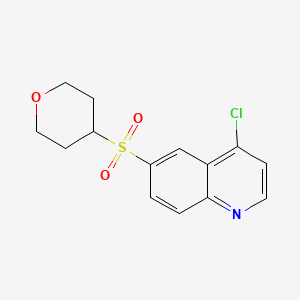

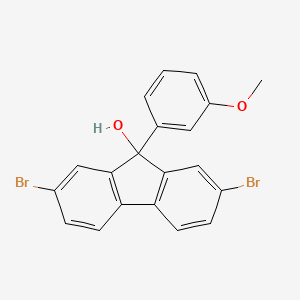
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
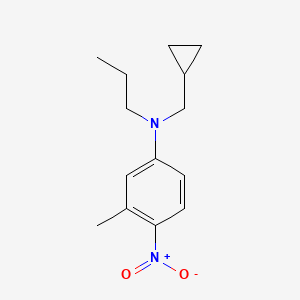
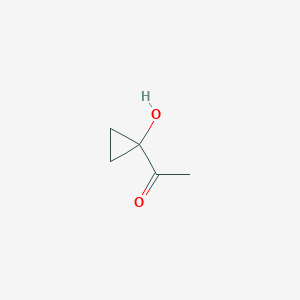


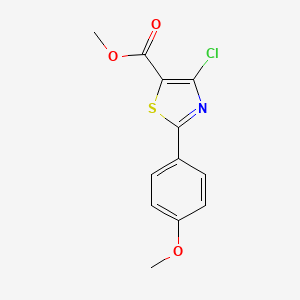

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
